molecular formula C14H19ClN4O5 B11100031 3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline

3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline

Cat. No.: B11100031
M. Wt: 358.78 g/mol
InChI Key: XWPCNLVACVSODG-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound that features a chlorinated nitrophenyl group and a morpholinopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE typically involves a multi-step process:

    Nitration: The starting material, 2-methyl-4,6-dinitrophenol, undergoes nitration to introduce nitro groups at the 4 and 6 positions.

    Chlorination: The nitrated compound is then chlorinated at the 3 position.

    Amine Introduction: The chlorinated nitrophenyl compound is reacted with 3-morpholinopropylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with different functional groups replacing chlorine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYL-4,6-DINITROPHENYL)-N-(3-MORPHOLINOPROPYL)AMINE: can be compared with other chlorinated nitrophenyl compounds and morpholinopropylamine derivatives.

Uniqueness

    Structural Features: The combination of a chlorinated nitrophenyl group and a morpholinopropylamine moiety makes it unique.

    Reactivity: Its reactivity profile may differ from similar compounds due to the presence of specific functional groups.

Properties

Molecular Formula

C14H19ClN4O5

Molecular Weight

358.78 g/mol

IUPAC Name

3-chloro-2-methyl-N-(3-morpholin-4-ylpropyl)-4,6-dinitroaniline

InChI

InChI=1S/C14H19ClN4O5/c1-10-13(15)11(18(20)21)9-12(19(22)23)14(10)16-3-2-4-17-5-7-24-8-6-17/h9,16H,2-8H2,1H3

InChI Key

XWPCNLVACVSODG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])NCCCN2CCOCC2

Origin of Product

United States

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